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Introduction to Methyl Octanoate in Biodiesel Research

Methyl octanoate (CAS 111-11-5), also known as methyl caprylate, is a medium-chain fatty acid methyl

ester (FAME) with the chemical formula C₉H₁₈O₂ that serves as an important model compound for

biodiesel research. As part of the global effort to develop renewable alternatives to fossil fuels, biodiesel

has emerged as a promising substitute for petroleum diesel because it can be used in conventional diesel

engines with minimal modifications and offers significant environmental benefits, including reduced

emissions of carbon monoxide, unburned hydrocarbons, and particulate matter. [1] [2] Methyl octanoate

represents a simplified surrogate for understanding the more complex behavior of real biodiesel fuels,

which typically contain mixtures of various FAMEs with carbon chains ranging from 8 to 24 atoms. [3] [4]

The investigation of methyl octanoate provides critical insights into the fundamental physicochemical

properties, combustion characteristics, and emission profiles of biodiesel. While commercial biodiesel

primarily consists of longer-chain FAMEs (typically C16-C18), methyl octanoate serves as an ideal

research component due to its well-defined molecular structure, commercial availability in high purity

(≥99%), and relevance to biodiesel derived from certain feedstocks like coconut oil. [2] [4] Research on

methyl octanoate and its mixtures with alcohols and other biodiesels helps address key challenges in
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biodiesel implementation, including optimizing cold-flow properties, improving combustion efficiency, and

reducing emissions, particularly nitrogen oxides (NOₓ). [3] [1]

Physicochemical Properties and Experimental Data

Fundamental Properties of Methyl Octanoate

Methyl octanoate is a colorless liquid with a sweet odor and possesses several key physicochemical

properties relevant to its function as a biodiesel component. It has a molecular mass of 158.24 g/mol, a

boiling point of 193°C, and a flash point of 73°C, indicating moderate flammability. With a density of

0.878 g/mL and a water solubility of 150 mg/L at 20°C, methyl octanoate demonstrates limited

hydrophilicity. Its octanol-water partition coefficient (log P) of 3.32 suggests high lipophilicity, which is

consistent with its behavior as a non-polar organic compound. The compound is classified as having low

mammalian toxicity with an acute oral LD₅₀ in rats of >2000 mg/kg. [5]

Experimental Density and Viscosity Data

Experimental studies have systematically investigated the thermophysical properties of methyl octanoate

mixtures with various 1-alcohols, providing crucial data for biodiesel formulation and optimization. The

following tables summarize the density and viscosity measurements across different temperatures and

mixture compositions, offering reference values for researchers working with biodiesel-alcohol blends. [3]

Table 1: Density (ρ) of methyl octanoate + 1-alcohol binary mixtures at various temperatures

Mole fraction of methyl
octanoate

293.15
K

298.15
K

303.15
K

313.15
K

323.15
K

333.15
K

1-Propanol Mixtures

0.0000 0.7996 0.7945 0.7899 0.7808 0.7714 0.7618

0.1005 0.8065 0.8019 0.7972 0.7878 0.7783 0.7686

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 12 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0016236122012923
https://www.mdpi.com/1996-1073/17/19/4805
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/bpdb/Reports/3990.htm
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0016236122012923
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Mole fraction of methyl
octanoate

293.15
K

298.15
K

303.15
K

313.15
K

323.15
K

333.15
K

0.2992 0.8193 0.8148 0.8102 0.8009 0.7914 0.7817

0.5008 0.8315 0.8270 0.8225 0.8132 0.8037 0.7940

0.6997 0.8428 0.8383 0.8338 0.8245 0.8150 0.8053

0.8994 0.8534 0.8489 0.8444 0.8351 0.8256 0.8159

1.0000 0.8584 0.8539 0.8494 0.8401 0.8306 0.8209

1-Hexanol Mixtures

0.0000 0.8145 0.8104 0.8062 0.7978 0.7893 0.7806

0.1001 0.8195 0.8153 0.8111 0.8026 0.7940 0.7853

0.2994 0.8283 0.8241 0.8199 0.8114 0.8028 0.7941

0.5003 0.8368 0.8326 0.8284 0.8199 0.8113 0.8026

0.6995 0.8446 0.8404 0.8362 0.8277 0.8191 0.8104

0.8998 0.8519 0.8477 0.8435 0.8350 0.8264 0.8177

1.0000 0.8584 0.8539 0.8494 0.8401 0.8306 0.8209

Table 2: Dynamic viscosity (η) of methyl octanoate + 1-alcohol binary mixtures at various temperatures

Mole fraction of methyl
octanoate

293.15
K

298.15
K

303.15
K

313.15
K

323.15
K

333.15
K

1-Propanol Mixtures

0.0000 1.959 1.692 1.485 1.175 0.961 0.804

0.1005 1.732 1.518 1.346 1.085 0.899 0.761
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Mole fraction of methyl
octanoate

293.15
K

298.15
K

303.15
K

313.15
K

323.15
K

333.15
K

0.2992 1.485 1.323 1.189 0.981 0.827 0.712

0.5008 1.302 1.174 1.068 0.897 0.768 0.669

0.6997 1.167 1.062 0.974 0.830 0.720 0.634

0.8994 1.064 0.975 0.901 0.777 0.681 0.605

1.0000 1.020 0.938 0.869 0.754 0.664 0.592

1-Hexanol Mixtures

0.0000 4.582 3.722 3.085 2.226 1.677 1.309

0.1001 3.582 2.965 2.498 1.851 1.426 1.131

0.2994 2.452 2.085 1.802 1.390 1.105 0.902

0.5003 1.692 1.469 1.293 1.029 0.842 0.704

0.6995 1.285 1.132 1.010 0.823 0.688 0.586

0.8998 1.085 0.965 0.869 0.721 0.612 0.529

| 1.0000 | 1.020 | 0.938 | 0.869 | 0.754 | 0.664 | 0.592 ]

The data demonstrate that viscosity decreases with increasing temperature and with higher concentrations of

methyl octanoate in alcohol mixtures. These negative excessive viscosities indicate significant disruption of

hydrogen bonding networks in alcohols when ester molecules are introduced, leading to improved fluidity—

a crucial property for biodiesel performance in engine systems, particularly at lower temperatures. [3]

Experimental Protocols and Methodologies
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Density and Viscosity Measurement Protocol

Objective: This protocol describes the experimental procedure for determining the density and viscosity of

methyl octanoate binary mixtures with 1-alcohols (1-propanol, 1-butanol, 1-pentanol, 1-hexanol, and 1-

heptanol) at atmospheric pressure across the temperature range of 293.15-333.15 K. [3]

Materials and Equipment:

Methyl octanoate (purity ≥98%, CAS 111-11-5)
1-alcohols (purity ≥98%)

Analytical balance (accuracy ±0.1 mg, e.g., Ohaus model PWN224ZH)
U-tube vibrating densimeter (e.g., Anton Paar DMA 4500) with stated uncertainty of ±0.00005 g/cm³

Capillary viscometer (calibrated following ASTM D445) with stated uncertainty of ±0.001 mPa·s
Thermostatic bath with temperature control of ±0.01 K

Gas chromatography system for purity verification

Procedure:

Sample Preparation: Prepare binary mixtures of methyl octanoate with each alcohol across the

entire composition range (0-1 mole fraction) using the analytical weighing method. Calculate mole
fractions based on measured masses and molecular weights. Uncertainty in mole fraction should not

exceed ±0.0001.
Density Measurement: a. Calibrate the U-tube vibrating densimeter with double-distilled water and

dry air at atmospheric pressure. b. Introduce approximately 1.5 mL of sample into the U-tube vibrating
cell. c. Measure the oscillation period at each temperature (293.15, 298.15, 303.15, 313.15, 323.15,

and 333.15 K) with temperature stability maintained at ±0.01 K. d. Calculate density from the
measured oscillation period using the instrument's internal conversion algorithm. e. Perform triplicate

measurements for each sample and report mean values.
Viscosity Measurement: a. Use a calibrated capillary viscometer placed in a thermostatic bath with

temperature control of ±0.01 K. b. Charge the viscometer with the sample liquid. c. Measure the flow
time of the liquid between two calibrated marks at each temperature. d. Calculate dynamic viscosity

using the measured flow time and the viscometer constant. e. Perform triplicate measurements for
each sample and report mean values.

Data Correlation: a. Correlate experimental density data using the following equation: ρ(x₁,T) = Σ(i=0
to j=0, n=3) (Aᵢ + BᵢT)x₁ʲ b. Correlate mixture viscosities using the McAllister three-body model for

kinematic viscosity, converting to dynamic viscosity using measured densities.

Safety Considerations:

Conduct all procedures in a well-ventilated area or fume hood
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Use appropriate personal protective equipment including lab coat, safety glasses, and gloves

Be aware that methanol and ethanol are highly volatile and were excluded from the original study due
to unsatisfactory results at experimental temperatures

Validation:

Verify apparatus reliability and reagent purity by measuring properties of pure components before
mixture characterization

Compare results with literature values for validation
Experimental data should show an average relative deviation of ≤0.02% for density and ≤0.35% for

viscosity compared to established reference values [3]

Property Measurement Workflow

The following diagram illustrates the experimental workflow for measuring and analyzing the properties of

methyl octanoate mixtures:
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Figure 1: Workflow for experimental measurement of methyl octanoate mixture properties

Chemical Kinetic Mechanisms and Combustion
Modeling

Biodiesel Surrogate Mechanism Development

The development of accurate chemical kinetic mechanisms for biodiesel components is essential for

computational modeling of combustion processes. Methyl octanoate serves as a validated surrogate for

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 12 Tech Support

https://www.smolecule.com/products/s576137?utm_src=pdf-body-img
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


studying the combustion characteristics of more complex biodiesel fuels. Research has demonstrated that

reliable chemical kinetics of biodiesel fuels can be constructed using the same reaction classes and reaction

rate models developed for n-heptane and iso-octane, with appropriate modifications to accommodate the

methyl ester group in the molecule. [2] [6]

Detailed mechanisms for biodiesel components typically include hundreds of species and thousands of

reactions, making them computationally expensive for multi-dimensional computational fluid dynamics

(CFD) modeling. For example, early biodiesel oxidation mechanisms based on methyl butanoate contained

1219 reactions and 264 species, while more comprehensive mechanisms for larger esters can include over

300 species and 10,000 reactions. To address this challenge, mechanism reduction techniques such as

directed relation graph with error propagation (DRGEP), sensitivity analysis, isomer lumping, and reaction

rate adjustment are employed to create skeletal mechanisms with fewer species and reactions while

maintaining predictive accuracy. [2]

Protocol for Reduced Mechanism Development

Objective: This protocol outlines the procedure for developing reduced chemical kinetic mechanisms for

methyl octanoate combustion suitable for CFD applications.

Procedure:

Base Mechanism Selection: Begin with a detailed oxidation mechanism for methyl octanoate or
similar methyl esters. For methyl octanoate, mechanisms can be extrapolated from established

smaller ester mechanisms using consistent reaction classes and rate rules.
Target Application Definition: Identify the specific combustion conditions (temperature range,

pressure, equivalence ratio) for the intended application to guide the reduction process.
Mechanism Reduction: a. Apply directed relation graph with error propagation (DRGEPSA) to

identify and remove species that have negligible effect on the prediction of target species. b. Perform
sensitivity analysis to identify the most important reactions for ignition delay and flame propagation. c.

Use isomer lumping to group similar species and reduce mechanism size. d. Eliminate unimportant
reactions based on flux analysis. e. Optimize reaction rate constants for the retained reactions.

Validation: a. Validate the reduced mechanism against experimental data for ignition delay times
from shock tube studies. b. Compare species profiles from jet-stirred reactor experiments with

mechanism predictions. c. Verify the mechanism's ability to predict key combustion parameters such
as laminar flame speed and extinction strain rates.
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Implementation: Incorporate the reduced mechanism into CFD codes for engine simulations,

ensuring proper integration of chemical and transport processes.

Applications: The resulting reduced mechanism for methyl octanoate should contain approximately 80-150

species and 300-500 reactions, making it suitable for practical engine simulations while maintaining

reasonable accuracy in predicting ignition characteristics, flame propagation, and emission formation. [2]

The following diagram illustrates the mechanism reduction process:
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Figure 2: Workflow for developing reduced chemical kinetic mechanisms

Applications in Biofuels and Chemical Synthesis

Biodiesel Performance and Blending Applications

Methyl octanoate serves important functions in biodiesel research and fuel formulation beyond its role as

a model compound. As a medium-chain FAME, methyl octanoate exhibits properties that make it a

promising candidate for improved biodiesel formulations. Its chemical structure provides a balance of

energy density and combustion characteristics suitable for alternative fuels, contributing to enhanced fuel

efficiency and reduced environmental impact compared to conventional fossil fuels. [4]

In blending applications, methyl octanoate is particularly valuable for addressing the high viscosity and

poor cold-flow properties associated with conventional biodiesel containing longer-chain FAMEs. Research

shows that blending biodiesel with alcohols significantly reduces viscosity and improves cold-weather

performance, with methyl octanoate serving as an important reference compound for understanding these

effects. The negative excessive viscosities observed in methyl octanoate-alcohol mixtures indicate

disruption of hydrogen bonding networks in alcohols, leading to improved fluidity—a crucial property for

biodiesel performance in engine systems. [3] [4]

Chemical Synthesis and Industrial Applications

Beyond biodiesel, methyl octanoate serves as a versatile intermediate in chemical synthesis. Its ester

functional group allows participation in various chemical reactions, including transesterification and

hydrolysis, making it a valuable building block for synthesizing other complex organic molecules. The

defined structure and predictable reactivity of methyl octanoate make it a preferred choice for chemists

working in pharmaceutical research, materials science, and the development of specialty chemicals. [4]

Methyl octanoate also finds applications in the flavor and fragrance industry and as a semiochemical in

agricultural products. Specifically, it is used as an insect pheromone for controlling rhinoceros beetles in

palm trees, typically packaged in sachets as ready-to-use baits that disrupt the breeding cycle of these pests.

This application highlights the compound's versatility beyond fuel applications. [5]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 12 Tech Support

https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.nbinno.com/article/flavor-and-fragrance-ingredients/role-methyl-octanoate-biodiesel-chemical-synthesis-eb
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0016236122012923
https://www.nbinno.com/article/flavor-and-fragrance-ingredients/role-methyl-octanoate-biodiesel-chemical-synthesis-eb
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://www.nbinno.com/article/flavor-and-fragrance-ingredients/role-methyl-octanoate-biodiesel-chemical-synthesis-eb
https://www.smolecule.com/products/s576137?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/bpdb/Reports/3990.htm
https://www.smolecule.com/products/s576137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For all applications, sourcing high-purity methyl octanoate (typically ≥99% by GC analysis) is essential

for achieving consistent and reproducible results. The quality of starting materials directly impacts reaction

yields and product purity in synthetic applications, and fuel blend performance is significantly influenced by

the purity and composition of the FAMEs used. [4]

Conclusion

Methyl octanoate represents a valuable model compound and functional component in biodiesel research

and renewable fuel development. The systematic experimental data and protocols presented in these

application notes provide researchers with reliable methods for characterizing the thermophysical properties

of methyl octanoate and its mixtures, particularly with 1-alcohols. The documented density and viscosity

values across various temperatures and compositions offer essential reference data for predicting biodiesel

behavior in engine systems and optimizing fuel formulations.

The development of reduced chemical kinetic mechanisms for methyl octanoate combustion enables

more efficient computational modeling of biodiesel performance in engine environments. Furthermore, the

compound's utility as a chemical building block demonstrates its versatility beyond fuel applications. As

research continues to advance renewable energy technologies, methyl octanoate will remain an important

reference material for understanding fundamental structure-property relationships in biodiesel components

and for developing improved biofuel formulations with enhanced performance characteristics and reduced

environmental impact.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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